4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate
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Overview
Description
4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate is a chemical compound with a complex structure that includes both phenyl and dichlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate typically involves the reaction of 4-[(E)-(Phenylimino)methyl]phenol with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like chloroform or dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl and dichlorobenzoate groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the specific reaction but generally involve standard laboratory techniques and conditions .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation would yield quinones, reduction would yield amines, and substitution reactions would yield various substituted derivatives .
Scientific Research Applications
4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by modifying enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-[(E)-{[(4-methoxyanilino)carbothioyl]hydrazono}methyl]phenyl 2,4-dichlorobenzoate
- 4-Phenyldiazenyl 2-(phenylimino methyl) phenols
Uniqueness
4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13Cl2NO2 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
[4-(phenyliminomethyl)phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H13Cl2NO2/c21-15-8-11-18(19(22)12-15)20(24)25-17-9-6-14(7-10-17)13-23-16-4-2-1-3-5-16/h1-13H |
InChI Key |
FAVGBFMWZWKHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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